2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
Description
2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1258651-83-0) is a cyclopropane-based amine derivative with a fluorine substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₁₁ClFN, with a molecular weight of 203.64 g/mol and a purity of ≥95% . This compound is utilized in pharmaceutical research, particularly in studying neurotransmitter receptor modulators, and has been referenced in the context of REST corepressor 1 targeting .
Properties
IUPAC Name |
2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAULGOGPQNNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation to reduce the nitrile group to an amine, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and fluorophenyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
The structural and functional properties of 2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride can be contextualized by comparing it to analogs with variations in substituent position, halogen type, and stereochemistry. Below is a detailed analysis:
Structural Analogues with Fluorine Substitution
Key Findings :
- Trifluoromethyl Substitution : The CF₃ group in [7] significantly increases molecular weight and lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce solubility .
Halogen-Substituted Derivatives
Key Findings :
- Chlorine vs. Fluorine : Chlorine’s stronger electron-withdrawing nature may enhance binding affinity to targets like REST corepressor 1 but reduce metabolic stability compared to fluorine .
- Bromine Substitution : Bromine’s larger atomic radius introduces steric hindrance, which could disrupt receptor interactions despite similar electronic effects .
Stereochemical and Functional Group Variants
Key Findings :
- Ethyl Group Addition : The ethyl substituent in [4] increases molecular weight and may prolong half-life but could reduce solubility .
- Methoxy Extensions : Compounds like [2] exhibit serotonin receptor agonism, highlighting how functional group additions (e.g., methoxy) expand pharmacological utility .
Biological Activity
2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride, also known as (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride, is a cyclopropane derivative with potential pharmacological applications. Its unique structure, characterized by a cyclopropane ring and a fluorinated phenyl group, suggests significant biological activity. This article reviews its biological activity, including receptor interactions, pharmacological properties, and potential therapeutic uses.
Structural Characteristics
The compound features a cyclopropane ring and a fluorophenyl substituent, which are critical for its biological interactions. The specific stereochemistry (1R,2S) indicates that the spatial arrangement of atoms can significantly influence its biological activity and pharmacokinetic properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, particularly in the context of receptor interactions and enzyme modulation. The presence of fluorine in the phenyl group enhances lipophilicity and may improve the compound's binding affinity to biological targets.
The compound may interact with several biological receptors and enzymes, influencing physiological processes. Notably, these interactions could involve:
- Dopamine Receptors : The compound's structural features suggest potential interactions with dopamine receptors, which are critical in neuropharmacology.
- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, warranting investigation into this compound's effects.
- Enzymatic Modulation : The ability of this compound to modulate enzyme activity could lead to therapeutic applications in various disorders.
Pharmacological Properties
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Solubility | 0.329 mg/ml |
| Log P (XLOGP3) | 2.23 |
| Lipinski Rule Violation | 0 |
| Bioavailability Score | 0.55 |
These properties suggest that the compound is soluble and has favorable pharmacokinetic characteristics for drug development.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis : The synthesis typically involves multiple steps that ensure high yields and purity. The methods highlight the importance of reagent selection for achieving desired stereochemistry.
- In Vitro Studies : Initial in vitro studies have demonstrated that the compound can bind to specific receptors with varying affinities. Further research is needed to elucidate the exact binding mechanisms.
- Therapeutic Potential : Investigations into its analgesic properties have shown promise, particularly in models of pain where modulation of the central nervous system is required.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides insights into the unique aspects of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Fluoro-N-methyl-cyclopropanamine | Fluorinated cyclopropane derivative | Potentially enhanced CNS activity |
| 2-(3-Fluorophenyl)-cyclopropanamine | Similar phenyl substitution | Investigated for analgesic effects |
| 4-(3-Fluorophenyl)-piperidine | Piperidine ring structure | Broader range of applications in psychiatric disorders |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
